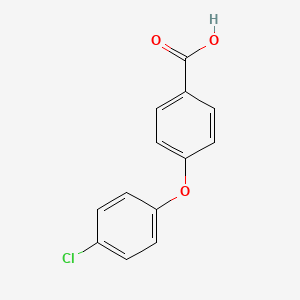

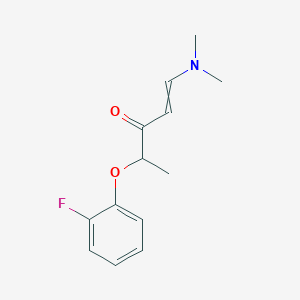

![molecular formula C14H9Cl2FO2 B1350784 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 667436-66-0](/img/structure/B1350784.png)

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde, also known as 5-Chloro-2-C4F-benzaldehyde, is a colorless crystalline solid compound with a molecular formula of C11H7Cl2FO2. It is a derivative of benzaldehyde, a naturally occurring compound found in various plants and fruits. This compound has been studied extensively in the scientific community due to its potential applications in organic synthesis and pharmacology.

Scientific Research Applications

Chemical Synthesis

This compound can be used in various chemical synthesis processes . For instance, it can be involved in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, widely used in organic chemistry to synthesize a variety of products.

Synthesis of Biaryl Amides

Biaryl amides are a class of organic compounds that have a wide range of applications in medicinal chemistry. This compound can be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . These receptors play a crucial role in the central nervous system and peripheral tissues.

Kinesin Spindle Protein Inhibitors

Kinesin spindle proteins are essential for proper cell division. This compound can be used in the synthesis of kinesin spindle protein inhibitors . These inhibitors can potentially be used in cancer treatment to prevent the proliferation of cancer cells.

GABA α2/3 Agonist Preparation

GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the human brain. This compound can be used in the preparation of GABA α2/3 agonists . These agonists can potentially be used in the treatment of various neurological disorders.

Reactions at the Benzylic Position

This compound can undergo various reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound for various applications.

properties

IUPAC Name |

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(17)6-13(9)16/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQHWDOSHSABAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396735 |

Source

|

| Record name | 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

667436-66-0 |

Source

|

| Record name | 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1350707.png)

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)

![N-[3-hydrazinyl-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1350735.png)

![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)

![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)